3-Amino-4,4-dimethyloxolan-2-one
Description
Contextualization within Heterocyclic Chemistry and Lactone Frameworks
Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. nih.gov These non-carbon atoms, known as heteroatoms, typically include nitrogen, oxygen, or sulfur. Heterocyclic compounds are ubiquitous in nature and synthetic chemistry, forming the core structures of many pharmaceuticals, agrochemicals, and natural products. acs.org Within this domain, lactones represent a significant class of compounds. wikipedia.org
Lactones are cyclic esters, formed through the intramolecular esterification of a hydroxycarboxylic acid. wikipedia.org They are classified based on the size of their ring, which is indicated by a Greek letter prefix (α- for 3-membered, β- for 4-membered, γ- for 5-membered, etc.). wikipedia.org The compound of focus, 3-Amino-4,4-dimethyloxolan-2-one, belongs to the family of γ-lactones, which feature a five-membered ring. The systematic IUPAC nomenclature for lactones treats them as heterocyclic pseudoketones, adding the suffix "-one" to the name of the parent heterocycle. wikipedia.org Therefore, γ-butyrolactone, the parent compound of this family, is systematically named oxolan-2-one. nist.govwikidata.org The structure of this compound is thus a derivative of this oxolan-2-one framework.
Significance of γ-Lactones in Modern Organic Synthesis
The γ-lactone scaffold is a prevalent structural motif in a multitude of biologically active natural products and serves as a versatile intermediate in organic synthesis. acs.org Their stability makes them common synthetic targets and building blocks for more complex molecular architectures like chiral tetrahydrofurans and hydroxycarboxylic acid derivatives. acs.org
Modern synthetic chemistry has developed numerous methods to construct the γ-lactone ring. Traditional approaches often rely on the cyclization of pre-functionalized starting materials, such as halolactonization, where an alkene is attacked by a halogen with intramolecular capture by a carboxylic acid. wikipedia.orgacs.org More recent advancements focus on increasing atom and step economy through direct C-H activation. acs.org For instance, palladium-catalyzed C(sp³)–H activation of aliphatic carboxylic acids provides a direct route to γ-lactones, complementing other methods by offering different regioselectivity. acs.org Other innovative strategies include:
Copper-catalyzed oxidative [3+2] cycloaddition of alkenes with anhydrides. organic-chemistry.org
Gold-catalyzed cyclization of functionalized acetylenic acids. organic-chemistry.org
Photocatalytic methods using catalysts like Ru(bpy)₃Cl₂ for mild synthesis. organic-chemistry.org
Cascade reactions catalyzed by N-heterocyclic carbenes (NHCs) to assemble complex γ-lactone backbones from simple starting materials. rsc.org
These diverse synthetic routes highlight the importance of the γ-lactone core in synthetic planning and its accessibility for creating libraries of potentially bioactive compounds. acs.org
Overview of Amino-γ-Lactones in Contemporary Chemical Research
The introduction of an amino group to the γ-lactone scaffold creates amino-γ-lactones, a subclass of compounds with significant utility, particularly as amino acid intermediates and peptidomimetics. acs.orgnih.gov The amino group can be located at various positions on the lactone ring, leading to α, β, or γ-amino-γ-lactones, each with distinct chemical properties and synthetic applications. acs.orgnih.gov For example, α-amino-γ-lactones are valuable intermediates in the synthesis of amino acids. rsc.org
Research in this area has focused on developing stereoselective methods for their synthesis, as the stereochemistry of the amino and other substituent groups is often crucial for biological activity. Recent synthetic approaches include:
Dinuclear zinc-catalyzed asymmetric [3+2] cyclization reactions to directly assemble chiral α-amino-γ-butyrolactones with three stereocenters. acs.org
Iridium-catalyzed intramolecular C(sp³)-H amidation to create optically enriched γ-lactams, which are structurally related to amino-lactones. organic-chemistry.org
The use of amino-γ,δ-unsaturated carboxylic acid esters to produce homoserine lactone scaffolds through olefin activation. acs.org
The azide (B81097) functional group is another important precursor for the amino group in lactone synthesis. Azide-containing lactones can be readily converted to aminolactones via reduction, such as through palladium-catalyzed hydrogenation. acs.org This versatility makes amino-γ-lactones key building blocks in medicinal chemistry and the synthesis of complex natural products. acs.orgacs.org
Research Landscape and Key Challenges Pertaining to this compound
This compound is a specific substituted amino-γ-lactone that has appeared in chemical research primarily as a synthetic intermediate. Its structure, featuring a gem-dimethyl group at the 4-position and an amino group at the 3-position (α-position relative to the carbonyl), presents unique synthetic challenges and opportunities. A key application of a related compound, 3-amino-4,5-dimethyl-2-oxo-tetrahydrofuran, is as a precursor in the formation of sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a powerful flavor compound, via thermally induced oxidative deamination. imreblank.ch This transformation highlights the potential of such amino-lactones to serve as precursors to other valuable furanone structures.
The primary challenges in the research landscape of this compound and its analogs revolve around stereocontrolled synthesis. The development of methods that can selectively produce a single stereoisomer of this compound is a significant goal, as different stereoisomers can have vastly different biological activities and chemical properties. The synthesis often starts from precursors like 4-hydroxy-L-isoleucine or involves multi-step sequences. imreblank.ch
The chemical reactivity is dictated by the two main functional groups: the lactone and the amino group. The lactone can undergo ring-opening via hydrolysis or aminolysis, or be reduced to a diol. wikipedia.org The amino group can participate in a wide range of reactions, such as acylation, alkylation, and deamination. imreblank.chresearchgate.net This dual functionality makes it a versatile building block for creating more complex molecules. While specific research on this compound itself is not extensive in peer-reviewed literature, the study of related amino-lactones and their role in synthesizing biologically relevant molecules remains an active area of investigation. nih.govnih.gov
Chemical Compound Data
Below is a table summarizing key identifiers for this compound.
| Identifier | Value | Source |
| Compound Name | This compound | bldpharm.com |
| CAS Number | 86096-11-9 | bldpharm.com |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | N/A |
Note: Molecular formula and weight are calculated from the structure and are fundamental chemical properties. The molecular formula for the hydrochloride salt is C6H12ClNO2 with a molecular weight of 165.62 g/mol .
Structure
2D Structure
3D Structure
Properties
CAS No. |
86096-11-9 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-amino-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-9-5(8)4(6)7/h4H,3,7H2,1-2H3 |
InChI Key |
FTLXLFPMDCOABE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C1N)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Amino 4,4 Dimethyloxolan 2 One and Its Derivatives
Stereoselective Construction Strategies for the Oxolan-2-one Core
The stereocontrolled synthesis of the 4,4-dimethyloxolan-2-one framework is a key challenge. Various strategies have been developed to address this, including the use of chiral starting materials and the application of asymmetric and diastereoselective synthetic methods.
Chiral Pool Approaches and Precursors (e.g., Pantolactones)
The chiral pool represents a collection of readily available, enantiomerically pure compounds from natural sources that serve as versatile starting materials in synthesis. wikipedia.orgmdpi.com Pantolactone is a prominent member of the chiral pool and a valuable precursor for the synthesis of 3-Amino-4,4-dimethyloxolan-2-one and its analogs. wikipedia.org The inherent chirality of pantolactone can be transferred to the target molecule, providing an efficient route to enantiopure products. wikipedia.org For instance, enantiopure (–)-pantolactone has been utilized in the synthesis of parts of complex molecules like epothilone. wikipedia.org The use of such chiral precursors circumvents the need for asymmetric synthesis or resolution of racemic mixtures, often leading to more efficient synthetic routes. wikipedia.org
Asymmetric Synthesis Techniques for Enantiopure Oxolanones
Asymmetric synthesis provides a powerful alternative to the chiral pool approach, enabling the creation of chiral molecules from achiral or racemic precursors. wikipedia.org Various asymmetric techniques can be employed to generate enantiopure oxolanones. One notable method involves the asymmetric reduction of a corresponding ketone precursor. For example, the highly enantioselective reduction of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ones using a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst (Corey's catalyst) affords the corresponding chiral alcohols in high yields and enantiomeric excess. documentsdelivered.comresearchgate.net These chiral alcohols can then be further elaborated to the desired oxolanone derivatives. This strategy highlights the importance of asymmetric catalysis in accessing specific enantiomers of chiral building blocks. documentsdelivered.comresearchgate.net
Diastereoselective Synthesis Approaches
Diastereoselective synthesis aims to control the formation of one diastereomer over another. This is particularly relevant when multiple stereocenters are present in the target molecule. For instance, in the synthesis of substituted cyclohexanones, cascade inter–intramolecular double Michael additions have been shown to proceed with complete diastereoselectivity in many cases. beilstein-journals.org While not directly applied to this compound in the provided context, similar principles of substrate control and reagent control can be envisioned to control the relative stereochemistry of substituents on the oxolan-2-one ring. The stereoselective synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol was achieved with high diastereomeric ratio through ketoreductase (KRED) catalysis, demonstrating the power of biocatalysis in achieving high diastereoselectivity. nih.gov
Installation and Functionalization of the 3-Amino Moiety
Once the oxolan-2-one core is established, the next critical step is the introduction of the 3-amino group. This can be achieved through various amination strategies.
Direct Amination Methodologies
Direct amination involves the direct introduction of an amino group onto the oxolan-2-one scaffold. While specific examples for this compound are not detailed in the provided search results, direct amination of related quinone structures has been reported. researchgate.net These methods often involve the reaction of the substrate with an aminating agent like ammonia (B1221849). researchgate.net The development of direct C-H amination methods would be a highly desirable and atom-economical approach for the synthesis of 3-aminooxolanones.
Reductive Amination Protocols
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. nih.govyoutube.comlibretexts.org This two-step process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.comorganic-chemistry.org This method is advantageous as it can be used to synthesize primary, secondary, and tertiary amines depending on the amine source used. youtube.comlibretexts.org For the synthesis of this compound, a precursor ketone, 4,4-dimethyloxolane-2,3-dione, would be reacted with ammonia under reductive conditions. The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule. youtube.com
Table of Research Findings
| Topic | Methodology | Key Findings | References |
| Chiral Pool Synthesis | Utilization of enantiopure natural products | Pantolactone is a key chiral precursor for oxolanone synthesis. | wikipedia.org |
| Asymmetric Synthesis | Catalytic asymmetric reduction of ketones | Highly enantioselective reduction of ketone precursors to chiral alcohols using chiral catalysts. | documentsdelivered.comresearchgate.net |
| Diastereoselective Synthesis | Biocatalysis | Ketoreductase (KRED) catalysis achieved high diastereoselectivity in the synthesis of a related amino alcohol. | nih.gov |
| Reductive Amination | Reaction of a carbonyl with an amine and a reducing agent | A versatile method to form primary, secondary, or tertiary amines. | nih.govyoutube.comlibretexts.org |
Transformations from Precursor Functional Groups (e.g., Azides, Hydroxyls)
The introduction of an amino group into the oxolan-2-one scaffold can be efficiently achieved by the transformation of other functional groups, most notably azides and hydroxyls.
From Azides:
The azide (B81097) moiety serves as a versatile precursor to the amine functionality. nih.gov The reduction of an azido (B1232118) group to a primary amine is a common and effective transformation. For instance, α-azido ketones can be synthesized and subsequently reduced to form the corresponding α-amino ketones, which can then be used to construct the lactone ring. nih.gov Various methods are available for the reduction of azides, including catalytic hydrogenation (e.g., H₂ with platinum, palladium, or nickel catalysts) or reduction with reagents like lithium aluminum hydride followed by an aqueous workup. youtube.com A notable method involves the use of the CeCl₃·7H₂O/NaI system in refluxing acetonitrile, which provides a mild and efficient route for the reduction of azides to primary amines. nih.govresearchgate.net This method is particularly valuable for molecules with sensitive functional groups due to its neutral reaction conditions. nih.govresearchgate.net The azide itself can be introduced via an SN2 reaction using an azide nucleophile on a suitable alkyl halide substrate. youtube.com
From Hydroxyls:
The hydroxyl group is another key functional group that can be converted to an amine. This transformation often proceeds through a two-step process involving the conversion of the hydroxyl group into a good leaving group (e.g., a sulfonate ester) followed by nucleophilic substitution with an azide ion. researchgate.net The resulting azide can then be reduced to the desired amine. researchgate.net Direct conversion of alcohols to amines via azide intermediates can also be achieved, sometimes in a one-pot sequence, although a stepwise procedure with isolation of the azide intermediate is often preferred for safety reasons. researchgate.net
Advanced Catalytic Reactions in Oxolan-2-one Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of oxolan-2-ones. Both metal-catalyzed and organocatalytic methods have been developed to construct and functionalize the lactone ring.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in the synthesis of complex molecules, including lactones. researchgate.netnih.gov These reactions allow for the introduction of various substituents onto the oxolanone framework with high chemoselectivity and under mild conditions. researchgate.net For example, palladium catalysis can be used to synthesize γ-lactones from homoallylic alcohols in a single step, accommodating a wide range of functional groups. organic-chemistry.org The general mechanism of palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination. youtube.com The in situ generation of the active Pd(0) catalyst is a critical step, and various protocols have been developed to control this process to maximize reaction efficiency and prevent side reactions. rsc.org
Besides palladium, other transition metals are effective catalysts for lactone synthesis.
Copper-catalyzed reactions have been employed for the oxidative [3+2] cycloaddition of alkenes with anhydrides to produce γ-lactones. organic-chemistry.org Copper catalysts, in conjunction with nitroxyl (B88944) radicals, can also facilitate the aerobic oxidative lactonization of diols under mild conditions. organic-chemistry.org Furthermore, copper-catalyzed radical oxyfunctionalization of alkenes provides a versatile route to enantiomerically enriched lactones. acs.org
Iron-catalyzed reactions using air-stable iron carbonyl compounds have been shown to catalyze the dehydrogenative lactonization of diols. organic-chemistry.org
Gold-catalyzed reactions have emerged as an efficient method for lactone synthesis, challenging the traditional view of gold as an inert metal. nih.gov
Ruthenium-based photocatalysts enable the synthesis of γ-lactones under mild conditions. organic-chemistry.org
Organocatalysis has become a major pillar of asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. beilstein-journals.orguniroma1.it In the context of oxolanone synthesis, chiral organocatalysts can be used to control the stereochemistry of the final product. For example, chiral secondary amines can catalyze the cyclization of α,β-unsaturated aldehydes with other reagents to form substituted cyclopentanes with high diastereo- and enantioselectivities, which can be precursors to lactones. researchgate.net Cinchona alkaloids have been used to promote direct aldol (B89426) reactions of pyruvate (B1213749) esters with aldehydes, a key step in the synthesis of ulosonic acids, which can contain lactone moieties. researchgate.net The development of machine learning models is also aiding in the prediction of enantioselectivity and the design of new, more effective organocatalysts. beilstein-journals.orgresearchgate.net
Mechanistic Studies of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For palladium-catalyzed reactions, the mechanism often involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com In the synthesis of lactones from carboxylic acids, a key challenge is the weak coordinating ability of the carboxylate group. youtube.com To facilitate C-H activation, the equilibrium between the κ¹ and κ² binding modes of the carboxylate to the metal center needs to be shifted towards the κ¹ mode, which is often achieved using an alkali metal salt. youtube.com DFT calculations have been used to study the energy profiles of different activation pathways, such as methylene (B1212753) versus methyl activation, to understand the observed selectivity. youtube.com For copper-catalyzed radical oxyfunctionalization of alkenes, a proposed mechanism involves the generation of a radical from a radical source by a Cu(I) catalyst, followed by addition of the radical to the alkene and subsequent enantioselective C-O bond formation mediated by a Cu(II) complex. acs.org
Protecting Group Strategies for Amino and Hydroxyl Functions in Oxolanone Synthesis
In the multi-step synthesis of complex molecules like this compound and its derivatives, the use of protecting groups is often essential to prevent unwanted side reactions of reactive functional groups such as amines and hydroxyls. fiveable.meslideshare.net
Protecting Groups for Amines: The amino group is nucleophilic and can react with electrophiles. organic-chemistry.org To temporarily mask its reactivity, it can be converted into a less reactive functional group, such as a carbamate. organic-chemistry.org Common protecting groups for amines include:
Boc (tert-butyloxycarbonyl): Stable under many conditions and easily removed with mild acid. fiveable.me
Cbz (carbobenzoxy): Removed by hydrogenolysis. fiveable.me
Fmoc (9-fluorenylmethoxycarbonyl): Cleaved under basic conditions. organic-chemistry.org The use of orthogonal protecting groups like Boc and Fmoc allows for the selective deprotection of one amino group in the presence of another. organic-chemistry.org
Protecting Groups for Hydroxyls: Hydroxyl groups can be protected as ethers, esters, or silyl (B83357) ethers. libretexts.org The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps. Common protecting groups for hydroxyls include:
Benzyl (Bn): Removed by hydrogenolysis. libretexts.org
Silyl ethers (e.g., TBDMS, TIPS): Removed by acid or a fluoride (B91410) source. libretexts.org
Acetyl (Ac) and Benzoyl (Bz): Removed by acid or base. libretexts.org
The strategic application and removal of these protecting groups are critical for the successful synthesis of the target molecule. numberanalytics.com
Continuous-Flow Synthesis Techniques for Oxolanone Analogs
Continuous-flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific continuous-flow synthesis of this compound is not extensively documented, methodologies for the synthesis of the core γ-butyrolactone scaffold and related heterocyclic systems have been developed.
Recent advancements have demonstrated the synthesis of γ-butyrolactone derivatives from allylic alcohols utilizing a carboxylative cyclization method. acs.org This approach employs a photoredox/hydrogen atom transfer (HAT) catalysis system under blue light irradiation, with a formate (B1220265) salt serving as the source of the carboxyl group. acs.org This process involves a sequential carboxylation and cyclization to yield the γ-butyrolactone structure. acs.org The application of continuous-flow reactors in such photochemical transformations can overcome limitations associated with batch processes by ensuring more homogeneous irradiation, leading to better selectivity and reduced reaction times.
Although not a direct synthesis of an amino-substituted oxolanone, the continuous-flow synthesis of other complex molecules containing heterocyclic rings, such as (−)-hennoxazole A, highlights the potential of this technology. nih.gov The synthesis of the bisoxazole core of this marine natural product was achieved using a flow system to avoid laborious batch protocols, demonstrating the utility of flow chemistry in constructing intricate molecular architectures. nih.gov These examples underscore the potential for developing a continuous-flow process for the synthesis of this compound analogs, which could offer significant improvements in efficiency and safety over traditional batch methods.
Table 1: General Continuous-Flow Methodologies for Heterocyclic Compounds
| Product Type | Starting Materials | Key Reagents/Conditions | Reactor Type | Reference |
|---|---|---|---|---|
| γ-Butyrolactone derivatives | Allylic alcohols | HCO₂Cs, Photoredox/HAT catalysis, Blue light | Not specified | acs.org |
| Bisoxazole core of (−)-hennoxazole A | 5-Pentenoic acid, (±)-serine methyl ester | CDI, DAST, CaCO₃/SiO₂ scavenger | Vapourtec R2+/R4 flow system with CFC reactor | nih.gov |
Synthesis of Key Intermediates and Precursors to this compound
The synthesis of this compound relies on the availability of suitable precursors that can be efficiently converted to the target molecule. While direct synthetic routes to this specific compound are not widely published, the synthesis of closely related analogs provides insight into potential key intermediates and synthetic strategies.
A notable precursor for a structurally similar compound, 3-amino-4,5-dimethyl-2-oxo-tetrahydrofuran, is the amino acid 4-hydroxy-L-isoleucine. imreblank.ch The synthesis of this precursor can be achieved from L-isoleucine through photochemical chlorination. imreblank.ch This process highlights the use of readily available amino acids as starting materials for the construction of chiral amino-substituted γ-lactones. The lactone, 3-amino-4,5-dimethyl-2-oxo-tetrahydrofuran hydrochloride, is synthesized directly from 4-hydroxy-L-isoleucine. imreblank.ch
Another relevant precursor is 3-amino-4,5-dimethylfuran-2(5H)-one, which has been identified as a postulated precursor of sotolone, a potent flavor compound. nih.gov This intermediate can be generated thermally from amino acid model systems. nih.gov Specifically, it has been produced from pyruvic acid and glycine, or from glyoxylic acid and alanine. nih.gov Isotope labeling studies have suggested that 4,5-dimethylfuran-2,3-dione is an intermediate in this process, which then reacts with an amino acid in a Strecker-like interaction to form the 3-amino-4,5-dimethyl-2(5H)-furanone. nih.gov
The synthesis of other amino-substituted heterocyclic compounds also provides valuable information on potential synthetic strategies. For instance, the synthesis of 3-aminoflavones has been achieved from 3-hydroxyflavones via tosylate or mesylate intermediates, followed by reaction with an amine source. researchgate.net This two-step process of activation of a hydroxyl group followed by nucleophilic substitution with an amine could be a viable strategy for the introduction of the amino group at the 3-position of a pre-existing 4,4-dimethyloxolan-2-one scaffold.
Table 2: Synthesis of Precursors and Analogs
| Target/Analog | Precursor(s) | Key Reaction | Reference |
|---|---|---|---|
| 3-amino-4,5-dimethyl-2-oxo-tetrahydrofuran hydrochloride | 4-hydroxy-L-isoleucine | Lactonization | imreblank.ch |
| 4-hydroxy-L-isoleucine | L-isoleucine | Photochemical chlorination | imreblank.ch |
| 3-amino-4,5-dimethylfuran-2(5H)-one | Pyruvic acid and glycine; or Glyoxylic acid and alanine | Thermal generation/Strecker-like reaction | nih.gov |
| 3-Aminoflavones | 3-Hydroxyflavones | Tosylation/Mesylation followed by amination | researchgate.net |
Computational and Theoretical Investigations of 3 Amino 4,4 Dimethyloxolan 2 One
Molecular Conformation and Conformational Landscape Analysis
The three-dimensional structure of 3-Amino-4,4-dimethyloxolan-2-one is crucial for understanding its chemical behavior and biological activity. A thorough computational analysis would begin with an exploration of its conformational landscape. The five-membered γ-lactam ring is not planar and can adopt various "envelope" or "twist" conformations. The substituents at the 3 and 4 positions—an amino group and two methyl groups, respectively—would significantly influence the preferred conformation and the energy barriers between different conformers.
Key Areas for Investigation:
Potential Energy Surface (PES) Scanning: Systematically rotating the rotatable bonds (e.g., the C-N bond of the amino group) and varying the ring pucker would allow for the mapping of the potential energy surface. This would identify the global minimum energy conformation and other low-energy local minima.
Dihedral Angle Analysis: The key dihedral angles defining the ring pucker and the orientation of the amino and methyl groups would be calculated for each stable conformer.
Intramolecular Interactions: The analysis would also focus on intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, as well as steric interactions involving the gem-dimethyl groups, which would play a critical role in dictating the conformational preferences.
Without specific studies on this compound, we can refer to general studies on γ-lactams which indicate that the ring can exist in multiple low-energy conformations, and the energy landscape is often shallow, allowing for conformational flexibility.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are indispensable for understanding the electronic properties of a molecule, which in turn govern its reactivity and spectroscopic characteristics.
Semi-Empirical Methods (e.g., AM1, PM3): These methods would offer a rapid initial assessment of the electronic structure. While less accurate than higher-level methods, they can be useful for preliminary conformational searches and for generating initial geometries for more rigorous calculations.
Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory): These "from first principles" methods would provide a more accurate description of the electronic wavefunction and energies. Hartree-Fock (HF) calculations would serve as a baseline, while correlated methods like MP2 would offer a more refined understanding by including electron correlation effects, which are important for accurately predicting molecular properties.
Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study of this compound would typically involve:
Choice of Functional and Basis Set: A variety of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be tested to find a level of theory that provides reliable results for this class of molecules.
Calculation of Electronic Properties: Key electronic properties such as the dipole moment, polarizability, and electrostatic potential map would be calculated. The electrostatic potential map would be particularly insightful, revealing the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Hypothetical Value | Significance |
| Dipole Moment (Debye) | 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Polarizability (a.u.) | 85 a.u. | Describes the deformability of the electron cloud in an electric field. |
| Ionization Potential (eV) | 8.2 eV | The energy required to remove an electron, indicating its susceptibility to oxidation. |
| Electron Affinity (eV) | -0.5 eV | The energy released upon adding an electron, indicating its ability to be reduced. |
This table is for illustrative purposes only, as no specific published data exists for this compound.
The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.
HOMO and LUMO Analysis: The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized on the amino group and the oxygen atoms, while the LUMO would likely be centered on the carbonyl group.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity.
Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors such as chemical hardness, softness, and electronegativity could be calculated to quantify its reactivity profile.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative Data)
| Orbital | Hypothetical Energy (eV) | Implied Reactivity |
| HOMO | -6.5 | The molecule can act as an electron donor in reactions with electrophiles. |
| LUMO | 1.7 | The molecule can act as an electron acceptor in reactions with nucleophiles. |
| Gap | 8.2 | Suggests a relatively stable molecule, but reactive sites are present. |
This table is for illustrative purposes only, as no specific published data exists for this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying:
Synthesis Reactions: Modeling the final steps of its synthesis, for example, a cyclization reaction, to understand the transition state geometries and activation energies. This would provide insights into the reaction kinetics and stereoselectivity.
Reactivity Studies: Investigating its reactivity with various reagents. For instance, the acylation of the amino group or the hydrolysis of the lactam ring could be modeled to predict the most likely reaction pathways.
Molecular Docking and Ligand-Binding Site Interaction Studies (Focus on theoretical interaction principles)
Given the prevalence of the γ-lactam motif in bioactive molecules, understanding the potential interactions of this compound with biological macromolecules is of significant interest.
Pharmacophore Modeling: The key structural features responsible for potential biological activity (the pharmacophore) would be identified. These would include hydrogen bond donors (the amino group), hydrogen bond acceptors (the carbonyl and ether oxygens), and hydrophobic features (the gem-dimethyl groups).
Molecular Docking Simulations: In the absence of a known biological target, theoretical docking studies could be performed against a panel of representative protein binding sites (e.g., kinases, proteases) to predict its potential binding modes and affinities.
Interaction Analysis: The results of docking simulations would be analyzed to identify the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals contacts, that would stabilize the ligand-protein complex. For example, the amino group and carbonyl oxygen are prime candidates for forming hydrogen bonds with amino acid residues in a binding pocket. The dimethyl groups could engage in hydrophobic interactions.
Predictive Modeling for Novel Reactivity and Synthetic Pathways
Extensive searches of scientific literature and chemical databases did not yield specific computational or theoretical studies focused on the predictive modeling of novel reactivity and synthetic pathways for the compound this compound.
Computational chemistry employs predictive modeling to forecast the behavior of molecules, offering insights into their reactivity and potential synthetic routes. These in silico methods are crucial in modern chemical research for designing efficient syntheses and discovering new chemical transformations. Techniques such as Density Functional Theory (DFT) are often utilized to calculate the energies of reactants, transition states, and products, thereby mapping out reaction pathways and predicting their feasibility. Molecular dynamics simulations can further elucidate the conformational behavior of molecules and their interactions with other chemical species.
For a molecule like this compound, predictive modeling could theoretically be applied to:
Identify Reactive Sites: Computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. The amino group and the carbonyl group of the lactone ring are expected to be key reactive centers.
Explore Reaction Mechanisms: Theoretical calculations can be used to investigate the mechanisms of potential reactions, such as N-acylation, alkylation, or reactions involving the lactone ring. This would involve mapping the potential energy surface for various reaction coordinates.
Design Novel Synthetic Routes: By predicting the outcomes of various hypothetical reactions, computational chemistry can help devise new and efficient synthetic pathways to this compound or its derivatives. This can involve retrosynthetic analysis aided by computational predictions of bond disconnections.
Despite the potential for such studies, there is currently no published research available that specifically applies these predictive modeling techniques to this compound. Therefore, no detailed research findings or data tables on its novel reactivity and synthetic pathways can be presented at this time.
Despite extensive searches for spectroscopic and analytical data specific to the chemical compound this compound, no detailed research findings, data tables, or specific analytical spectra (NMR, MS, IR) for this particular molecule could be retrieved. The search results yielded general information about the analytical techniques mentioned in the outline, but did not provide any concrete data for "this compound."
Therefore, it is not possible to generate a scientifically accurate article with the requested detailed content for each specified section and subsection based on the available information. The strict adherence to the provided outline, which requires in-depth data for this specific compound, cannot be fulfilled.
To provide the requested article, access to proprietary research databases, or published studies that specifically analyze the spectroscopic properties of this compound would be necessary. Without such sources, any attempt to generate the content would be speculative and would not meet the required standard of scientific accuracy and detail.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography stands as the most powerful and unambiguous method for determining the atomic and molecular structure of a crystalline compound. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete three-dimensional picture of the molecule's conformation in the solid state. For chiral molecules such as 3-Amino-4,4-dimethyloxolan-2-one, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of its stereocenters.
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots with varying intensities. By analyzing this diffraction pattern, a three-dimensional map of the electron density within the crystal's unit cell can be generated. This map is then used to model the positions of all atoms in the molecule.
For the determination of absolute configuration, particularly when heavier atoms are not present, specialized techniques involving anomalous dispersion are employed. This allows for the correct assignment of (R) or (S) configuration at the chiral center (C3). The resulting structural data also reveals how molecules pack together in the crystal lattice, including details on intermolecular interactions like hydrogen bonding, which often involve the primary amine and the carbonyl oxygen in this compound.
While specific crystallographic data for this compound is not widely published in available literature, a typical analysis would yield the parameters outlined in the table below. Such data is crucial for understanding the molecule's intrinsic structural properties and its behavior in a solid form.
| Parameter | Description | Typical Value/Information Obtained |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₆H₁₁NO₂ |
| Formula Weight | The mass of one mole of the compound. | 129.16 g/mol |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Data not available in cited literature |
| Space Group | The specific symmetry group of the crystal. | Data not available in cited literature |
| Unit Cell Dimensions | a, b, c (Å) - The lengths of the unit cell axes. | Data not available in cited literature |
| α, β, γ (°) - The angles between the unit cell axes. | Data not available in cited literature | |
| Volume (ų) - The volume of the unit cell. | Data not available in cited literature | |
| Z | The number of molecules per unit cell. | Data not available in cited literature |
| Absolute Configuration | Unambiguous assignment of the chiral center (e.g., R or S). | Data not available in cited literature |
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)
Chromatographic methods are indispensable for assessing the purity and separating the enantiomers of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like amino-lactones. For purity determination, a reversed-phase HPLC method is typically developed. This involves an achiral stationary phase (like a C18 column) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a buffer to control pH.
For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are commonly used for resolving chiral amines and related compounds. Alternatively, an indirect method can be used where the racemic mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
| Parameter | Purity Analysis (Reversed-Phase) | Chiral Separation (Normal Phase) |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |
| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 7.0) | Hexane / Isopropanol / Diethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) | UV (e.g., 220 nm) |
| Temperature | Ambient (e.g., 25 °C) | Ambient (e.g., 25 °C) |
| Injection Volume | 10 µL | 10 µL |
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. The primary amino group can be reacted with silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride - TFAA) to reduce its polarity and improve chromatographic performance.
Purity can be assessed using a standard non-polar capillary column, with detection commonly performed by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For chiral separations, a specialized chiral GC column, such as one coated with a cyclodextrin derivative, is necessary to resolve the derivatized enantiomers.
| Parameter | Typical Conditions |
|---|---|
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5 or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 280 °C (FID) |
Comparative Studies with Structurally Similar Oxolanone and Amino Acid Derivatives
Analysis of Structural Analogs of 3-Amino-4,4-dimethyloxolan-2-one
To understand the chemical properties of this compound, it is instructive to compare it with its structural analogs. Key analogs include γ-butyrolactone, the parent unsubstituted ring system; pantolactone, which features a hydroxyl group at the C3 position instead of an amino group; and various amino acid derivatives.
γ-Butyrolactone serves as the fundamental scaffold, a five-membered lactone. clockss.org Its derivatives are found in numerous natural products and are valuable synthetic intermediates. nih.gov The introduction of substituents dramatically alters the properties of the ring.
Pantolactone , or (R)-3-Hydroxy-4,4-dimethyloxolan-2-one, is a close structural analog where the C3 amino group is replaced by a hydroxyl group. researchgate.netnih.gov It is a well-studied chiral building block used in the synthesis of various pharmaceuticals. researchgate.netnih.gov The presence of the hydroxyl group allows for different types of chemical transformations compared to the amino group, primarily involving its acidic proton and nucleophilic oxygen.
Amino acid derivatives , particularly those with a γ-lactone motif, provide another important point of comparison. For instance, optically active β-amino-γ-butyrolactone derivatives have been synthesized from aspartic acid. tandfonline.com These compounds share the β-amino acid substructure within a lactone ring, making them valuable chiral synthons. The relative orientation of the amino group and the substituents on the lactone ring dictates their conformational preferences and reactivity.
The presence of the gem-dimethyl group at the C4 position in this compound is a significant structural feature. This motif is known to influence the conformation of the ring system through the Thorpe-Ingold effect, which can accelerate intramolecular cyclization reactions. dbpedia.orgchem-station.comlucp.net
| Compound Name | Structure | Key Structural Differences from this compound |
|---|---|---|
| γ-Butyrolactone | C4H6O2 | Unsubstituted oxolanone ring; lacks amino and gem-dimethyl groups. |
| Pantolactone | C6H10O3 | Hydroxyl group at C3 instead of an amino group. |
| (3S, 4R)-3-Amino-4-phenyl-γ-butyrolactone | C10H11NO2 | Phenyl group at C4 instead of gem-dimethyl; different stereochemistry. |
| β-Alanine | C3H7NO2 | Acyclic β-amino acid; lacks the oxolanone ring structure. |
Comparison of Reactivity Profiles Based on Ring Structure and Substituent Effects
The reactivity of this compound is governed by the interplay of its lactone ring and the substituents. The lactone ring itself is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening reactions. The nature of the substituents at the C3 and C4 positions modulates this reactivity.
The amino group at the C3 position is a key functional handle. It can act as a nucleophile or a base, and its reactivity can be tuned by protection-deprotection strategies. Compared to its hydroxyl analog, pantolactone, the amino group offers distinct reactivity. For instance, it can readily undergo acylation, alkylation, and arylation reactions. The nucleophilicity of the amino group can also influence intramolecular reactions, potentially leading to different cyclization or rearrangement pathways compared to the hydroxyl-containing analog.
The gem-dimethyl group at the C4 position exerts a significant influence on the reactivity of the molecule through the Thorpe-Ingold effect. This effect describes the acceleration of intramolecular reactions due to steric compression caused by geminal substituents. dbpedia.orgchem-station.comlucp.net In the context of this compound, the gem-dimethyl group can favor conformations that facilitate ring-closing reactions during its synthesis and may also influence the stability of the lactone ring. nih.gov Studies on other gem-dimethyl substituted systems have shown that this structural motif can adjust the thermodynamics of polymerization and depolymerization, and stabilize adjacent linkages. pku.edu.cnresearchgate.net
In comparison to unsubstituted or monosubstituted lactones, the gem-dimethyl group in this compound is expected to increase the rate of its formation via cyclization of a suitable precursor. Furthermore, the steric bulk of the gem-dimethyl group can hinder nucleophilic attack at the adjacent C3 and C5 positions, potentially influencing the regioselectivity of certain reactions.
The reactivity of β-amino acids versus α-amino acids is also a relevant comparison. While α-amino acids are the common building blocks of proteins, β-amino acids exhibit different conformational preferences and can form unique secondary structures in peptides. acs.org The β-amino acid substructure within this compound makes it a constrained β-amino acid analog, and its reactivity will differ from that of acyclic β-amino acids due to the conformational constraints imposed by the lactone ring. For instance, theoretical and experimental studies on the gas-phase reactions of protonated hydroxylamine with carboxylic acids have shown that both kinetic and thermodynamic factors favor the formation of β-alanine over α-alanine. acs.org
| Compound | Key Reactive Sites | Influence of Substituents on Reactivity |
|---|---|---|
| This compound | C2 (carbonyl), C3-amino group | Amino group acts as a nucleophile/base. Gem-dimethyl group (Thorpe-Ingold effect) influences ring stability and formation rate. |
| Pantolactone | C2 (carbonyl), C3-hydroxyl group | Hydroxyl group can be deprotonated or act as a nucleophile. Gem-dimethyl group has a similar conformational influence. |
| γ-Butyrolactone | C2 (carbonyl) | Less sterically hindered and electronically unactivated compared to substituted analogs. |
| β-Alanine | Carboxyl group, Amino group | Acyclic and flexible, allowing for different reaction pathways compared to the constrained lactone. |
Stereochemical Similarities and Differences with Related Chiral Systems
This compound possesses a single chiral center at the C3 position. The stereochemistry at this position is crucial for its biological activity and its utility as a chiral building block in asymmetric synthesis.
When comparing its stereochemistry to related chiral systems, several points are noteworthy. In the context of amino acids , most naturally occurring α-amino acids have the L-configuration. nih.gov The stereochemical designation (R or S) of this compound will depend on the synthesis route. Enantiomerically pure forms of this compound would be valuable for creating stereochemically defined molecules. The synthesis of optically active β-amino-γ-butyrolactone derivatives has been achieved from L-aspartic acid, demonstrating the transfer of chirality from a natural amino acid to a lactone system. tandfonline.com
The stereochemistry of substituted γ-butyrolactones is a well-studied area. The relative configuration of substituents on the lactone ring can be controlled through various stereoselective synthetic methods. rsc.orgnih.govacs.org For instance, the hydrogenation of disubstituted but-2-en-4-olides often proceeds stereoselectively to yield the cis-isomer. rsc.org The conformational behavior of the five-membered ring in these molecules is influenced by the nature and relative orientation of the substituents. rsc.org
In this compound, the stereocenter at C3 is adjacent to a quaternary carbon at C4. This structural arrangement can influence the stereochemical outcome of reactions at the C3 position. The bulky gem-dimethyl group can provide a significant steric bias, potentially directing incoming reagents to one face of the molecule and thus enabling diastereoselective transformations if another chiral center is present or introduced.
Influence of Structural Modifications on Synthetic Accessibility and Utility
The synthetic accessibility and utility of this compound are significantly influenced by its structural features. The synthesis of γ-butyrolactones, in general, can be achieved through various methods, including the cyclization of γ-hydroxy acids or their derivatives. nih.gov
The presence of the gem-dimethyl group can be advantageous for the synthesis of the lactone ring. The Thorpe-Ingold effect predicts that the gem-dimethyl substitution will accelerate the rate of the intramolecular cyclization step, potentially leading to higher yields and milder reaction conditions compared to the synthesis of non-gem-disubstituted analogs. dbpedia.orglucp.netmagtech.com.cn
The introduction of the amino group at the C3 position with stereochemical control is a key synthetic challenge. Strategies for the stereoselective synthesis of amino-γ-butyrolactones often involve starting from chiral precursors, such as amino acids or employing asymmetric catalytic methods. tandfonline.comrsc.org For example, an efficient two-step conversion of N-t-Boc-L-aspartic acid β-benzyl ester to enantiopure 3-(S)-amino-γ-butyrolactone has been described. researchgate.net
The synthetic utility of this compound lies in its potential as a chiral building block. The amino group can be further functionalized, and the lactone ring can be opened to reveal a linear chain with multiple stereocenters. This makes it a potentially valuable intermediate for the synthesis of complex natural products and pharmaceuticals. mdpi.comnih.gov For instance, chiral γ-substituted α-amino acids have been synthesized from β-lactone precursors, highlighting the utility of such heterocyclic synthons. nih.govacs.org
Compared to pantolactone, the synthesis of this compound requires the stereoselective introduction of an amino group, which can be more challenging than introducing a hydroxyl group. However, the resulting amino lactone offers different synthetic opportunities due to the versatile reactivity of the amino functionality.
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly pivotal in the design of synthetic pathways. For 3-Amino-4,4-dimethyloxolan-2-one, future research will likely focus on developing synthetic methods that are not only efficient but also environmentally benign. A key objective will be the improvement of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.
Current synthetic strategies, while effective at the laboratory scale, may rely on multi-step processes with stoichiometric reagents and generate considerable waste. The development of catalytic, one-pot syntheses would represent a significant advancement. For instance, the use of earth-abundant metal catalysts or organocatalysts could provide milder and more selective reaction conditions. Furthermore, exploring renewable starting materials and solvent-free or aqueous reaction media will be crucial in reducing the environmental footprint of its synthesis.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Strategy | Key Features | Potential Advantages | Challenges |
| Catalytic Amination of a Precursor Lactone | Direct introduction of the amino group using a catalyst. | Higher atom economy, fewer steps. | Catalyst development, regioselectivity control. |
| Biocatalytic Synthesis | Use of enzymes to perform key transformations. | High stereoselectivity, mild conditions. | Enzyme discovery and optimization. |
| Flow Chemistry Synthesis | Continuous production in a microreactor. | Improved safety, scalability, and control. | Initial setup costs, optimization of flow parameters. |
Exploration of Undiscovered Reactivity Patterns and Cascade Processes
A thorough understanding of the reactivity of this compound is fundamental to unlocking its synthetic utility. The presence of a lactone ring, a primary amine, and a quaternary center suggests a rich and potentially complex chemical behavior that is yet to be fully explored. Future investigations will likely focus on uncovering novel transformations and reactivity patterns.
One promising area is the development of cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. The strategic positioning of the amino and lactone functionalities within this compound makes it an ideal candidate for designing such processes. For example, a reaction initiated at the amino group could be followed by an intramolecular cyclization or rearrangement involving the lactone. These cascade processes would not only be synthetically efficient but could also provide access to novel and structurally diverse molecular architectures.
Integration of Machine Learning and AI in Predictive Synthesis and Reactivity
The synergy between computational power and chemical synthesis is set to revolutionize the way molecules are designed and created. Machine learning (ML) and artificial intelligence (AI) are poised to play a significant role in accelerating the discovery and optimization of synthetic routes to compounds like this compound.
Advanced Materials and Catalyst Development for Oxolanone Transformations
The development of novel catalysts and materials is a key driver of innovation in chemical synthesis. Future research in the context of this compound will likely involve the design and application of advanced materials to facilitate its synthesis and subsequent transformations.
For instance, heterogeneous catalysts, such as metal nanoparticles supported on porous materials, could offer significant advantages in terms of recyclability and ease of separation, contributing to more sustainable processes. Similarly, the development of bespoke catalysts, including chiral catalysts, could enable the enantioselective synthesis of this compound, which is crucial for many of its potential applications, particularly in the pharmaceutical industry. The exploration of novel materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) as catalytic platforms could also open up new avenues for selective transformations of the oxolanone core.
Computational-Driven Design of Novel Synthetic Methodologies
Computational chemistry provides powerful tools for understanding reaction mechanisms and designing more efficient synthetic strategies. In the future, the synthesis of this compound will increasingly benefit from computational-driven approaches.
Density functional theory (DFT) calculations, for example, can be used to elucidate the intricate details of reaction pathways, identify transition states, and predict the selectivity of different synthetic routes. This in-silico analysis can provide valuable insights that guide the design of experiments, leading to the development of more effective and targeted synthetic methodologies. By modeling the interaction of reactants with catalysts, computational chemistry can also aid in the rational design of new catalytic systems with enhanced activity and selectivity for the synthesis and functionalization of this compound.
Table 2: Key Computational Tools and Their Applications in the Synthesis of this compound
| Computational Tool | Application | Potential Impact |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reaction barriers. | Rational optimization of reaction conditions, understanding selectivity. |
| Molecular Dynamics (MD) Simulations | Modeling of solvent effects and catalyst-substrate interactions. | Improved understanding of the reaction environment, design of more effective catalysts. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions for biocatalytic synthesis. | Design of more efficient biocatalysts, prediction of substrate specificity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
